molecular formula C15H20O3 B1359413 2'-Carboethoxy-3,3-dimethylbutyrophenone CAS No. 898764-26-6

2'-Carboethoxy-3,3-dimethylbutyrophenone

Cat. No.: B1359413
CAS No.: 898764-26-6
M. Wt: 248.32 g/mol
InChI Key: JOXUKFQLXZPMCO-UHFFFAOYSA-N
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Description

2'-Carboethoxy-3,3-dimethylbutyrophenone is a useful research compound. Its molecular formula is C15H20O3 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2'-Carboethoxy-3,3-dimethylbutyrophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Carboethoxy-3,3-dimethylbutyrophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3,3-dimethylbutanoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-5-18-14(17)12-9-7-6-8-11(12)13(16)10-15(2,3)4/h6-9H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXUKFQLXZPMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642380
Record name Ethyl 2-(3,3-dimethylbutanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-26-6
Record name Ethyl 2-(3,3-dimethylbutanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2'-Carboethoxy-3,3-dimethylbutyrophenone CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

2'-Carboethoxy-3,3-dimethylbutyrophenone: A Strategic Intermediate in Retinoid and Heterocyclic Scaffold Synthesis

Executive Summary

2'-Carboethoxy-3,3-dimethylbutyrophenone (CAS: 898764-26-6 ) is a specialized organic intermediate characterized by an ortho-substituted benzoyl structure featuring a bulky 3,3-dimethylbutyryl (tert-butylacetyl) side chain. Its unique steric profile and dual carbonyl functionality (ketone and ester) make it a critical building block in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and nitrogen-containing heterocycles such as phthalazinones and isoquinolines.

In drug development, this compound serves as a structural precursor for retinoid analogs (specifically RXR/RAR agonists similar to Bexarotene ) and is utilized in fragment-based drug discovery (FBDD) to introduce lipophilic bulk—a key factor in modulating bioavailability and receptor binding affinity.

Chemical Identity & Nomenclature

Attribute Details
CAS Number 898764-26-6
IUPAC Name Ethyl 2-(3,3-dimethylbutanoyl)benzoate
Common Synonyms 2'-Carboethoxy-3,3-dimethylbutyrophenone; Benzoic acid, 2-(3,3-dimethyl-1-oxobutyl)-, ethyl ester; Ethyl 2-(tert-butylacetyl)benzoate
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
SMILES CCOC(=O)C1=CC=CC=C1C(=O)CC(C)(C)C
InChI Key DGDCDBZVMJGIEY-UHFFFAOYSA-N
Appearance Pale yellow viscous oil or low-melting solid

Synthesis & Production Protocols

The most robust and scalable synthesis of 2'-Carboethoxy-3,3-dimethylbutyrophenone avoids direct Friedel-Crafts acylation due to the deactivating nature of the ester group. Instead, a Grignard addition to phthalic anhydride followed by esterification is the industry-standard protocol.

Retrosynthetic Analysis
  • Target : 2'-Carboethoxy-3,3-dimethylbutyrophenone[1]

  • Disconnection : Ester bond

    
     Keto-acid 
    
    
    
    Anhydride ring opening.
  • Precursors : Phthalic Anhydride + Neopentylmagnesium bromide (or chloride).

Step-by-Step Experimental Protocol

Step 1: Grignard Addition (Formation of the Keto-Acid)

  • Reagents : Phthalic anhydride (1.0 eq), Neopentylmagnesium chloride (1.1 eq, 1.0 M in THF), dry THF/Toluene.

  • Setup : Flame-dried 3-neck flask under Nitrogen atmosphere.

  • Procedure :

    • Dissolve phthalic anhydride in dry THF/Toluene (1:1) and cool to -10°C.

    • Add Neopentylmagnesium chloride dropwise over 60 mins. Critical: Low temperature prevents double addition.

    • Stir at 0°C for 2 hours, then allow to warm to room temperature (RT).

    • Quench : Pour into ice-cold 1M HCl. Extract with Ethyl Acetate (3x).[2]

    • Isolation : Wash organic phase with brine, dry over MgSO₄, and concentrate to yield crude 2-(3,3-dimethylbutanoyl)benzoic acid .

Step 2: Fischer Esterification

  • Reagents : Crude keto-acid, Absolute Ethanol (excess), conc. H₂SO₄ (cat.).

  • Procedure :

    • Dissolve the crude acid in ethanol. Add 5 mol% H₂SO₄.

    • Reflux for 6-8 hours (monitor by TLC).

    • Workup : Neutralize with NaHCO₃, remove ethanol in vacuo. Partition residue between water and DCM.

    • Purification : Flash column chromatography (Hexane/EtOAc 9:1) to yield the pure ethyl ester.

SynthesisPath PA Phthalic Anhydride Intermediate 2-(3,3-Dimethylbutanoyl) benzoic acid PA->Intermediate Nucleophilic Acyl Substitution Grignard Neopentyl-MgBr (THF, -10°C) Grignard->Intermediate Product 2'-Carboethoxy-3,3- dimethylbutyrophenone (CAS 898764-26-6) Intermediate->Product Fischer Esterification Esterification EtOH / H2SO4 (Reflux)

Figure 1: Synthetic pathway from Phthalic Anhydride to the target keto-ester.

Applications in Drug Development

This compound is not merely an end-product but a versatile divergent intermediate . Its structural motifs allow access to several privileged medicinal chemistry scaffolds.

Precursor to Phthalazinone Derivatives

Reaction with hydrazine hydrate yields 4-neopentylphthalazin-1(2H)-one . Phthalazinones are key pharmacophores in:

  • PARP Inhibitors : Similar to Olaparib (though Olaparib uses a piperazine-linked side chain, the core is conserved).

  • Antihistamines : Structural homology to Azelastine precursors.

Retinoid Agonist Synthesis (Bexarotene Analogs)

The 3,3-dimethylbutanoyl group mimics the bulky lipophilic domain of Bexarotene (Targretin).

  • Mechanism : The keto-ester can undergo cyclodehydration (e.g., with polyphosphoric acid) to form substituted naphthalenes or indenes , which are the core skeletons of RXR (Retinoid X Receptor) agonists used in treating cutaneous T-cell lymphoma.

Logical Reaction Pathways

Applications cluster_0 Pathway A: Heterocycle Formation cluster_1 Pathway B: Carbocycle Synthesis Start 2'-Carboethoxy-3,3- dimethylbutyrophenone Phthalazinone 4-Neopentylphthalazinone (PARP/PDE Inhibitor Scaffolds) Start->Phthalazinone + N2H4 (Hydrazine) Naphthalene Substituted Naphthalenes (Bexarotene Analogs) Start->Naphthalene + Reduction/Cyclization (PPA or Lewis Acid)

Figure 2: Divergent synthesis pathways for drug discovery applications.

Physicochemical & Analytical Characterization

For researchers validating the synthesis, the following spectral data is diagnostic.

Technique Diagnostic Signal Interpretation
¹H NMR (CDCl₃)

0.98 (s, 9H)
tert-Butyl group : Distinctive singlet for the 3,3-dimethyl protons.

2.85 (s, 2H)
Methylene (-CH₂-) : Singlet connecting the t-butyl group to the ketone.

1.35 (t), 4.35 (q)
Ethyl Ester : Characteristic triplet/quartet pattern.

7.40 - 7.90 (m, 4H)
Aromatic Ring : Ortho-substitution pattern.
IR Spectroscopy 1725 cm⁻¹Ester C=O stretch .
1695 cm⁻¹Ketone C=O stretch (conjugated with phenyl ring).
Mass Spectrometry m/z 249 [M+H]⁺Protonated molecular ion.

Safety & Handling (MSDS Highlights)

  • Signal Word : WARNING

  • Hazard Statements :

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage : Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The keto-group is stable, but the ester can hydrolyze under prolonged exposure to moisture.

References

  • ChemicalBook . (2025).[3] 2'-Carboethoxy-3,3-dimethylbutyrophenone Product Description. Retrieved from

  • PubChem . (2025). Ethyl 2-(3,3-dimethylbutanoyl)benzoate - Compound Summary. National Library of Medicine. Retrieved from

  • Ambeed . (2025). Bexarotene Related Products and Intermediates. Retrieved from

  • Thermo Fisher Scientific . (2025). Safety Data Sheet: Esters and Keto-derivatives. Retrieved from

Sources

Introduction to 2'-Carboethoxy-3,3-dimethylbutyrophenone and the Imperative of Stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2'-Carboethoxy-3,3-dimethylbutyrophenone

For researchers, scientists, and drug development professionals, understanding the inherent stability of a molecule is a cornerstone of its journey from discovery to application. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2'-Carboethoxy-3,3-dimethylbutyrophenone, a molecule featuring both ketone and ester functionalities. By integrating theoretical principles with practical experimental protocols and computational insights, this document serves as a robust methodological blueprint for characterizing novel organic compounds.

2'-Carboethoxy-3,3-dimethylbutyrophenone, with the molecular formula C₁₅H₂₀O₃, is an organic compound whose utility in pharmaceuticals or other fine chemical industries necessitates a thorough understanding of its stability.[1] Its structure, featuring a butyrophenone core with a carboethoxy group, presents specific chemical liabilities that must be assessed. Thermodynamic stability directly influences critical parameters such as shelf-life, formulation compatibility, and safety.[2] A comprehensive stability analysis is therefore not merely a regulatory requirement but a fundamental component of product development.

This guide will elucidate a multi-pronged approach to characterizing the thermodynamic stability of this molecule, encompassing thermal, chemical, and computational methodologies.

Theoretical Framework of Thermodynamic Stability

Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. For a chemical compound, this translates to its resistance to chemical change. The spontaneity of a degradation reaction is governed by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS). A negative ΔG indicates a spontaneous, and therefore thermodynamically favorable, degradation process.

For 2'-Carboethoxy-3,3-dimethylbutyrophenone, several potential degradation pathways can be hypothesized based on its functional groups:

  • Hydrolysis: The ester linkage is susceptible to cleavage in the presence of water, particularly under acidic or basic conditions, to yield a carboxylic acid and ethanol.

  • Keto-Enol Tautomerism: While a form of isomerization rather than degradation, the equilibrium between the keto and enol forms can influence reactivity and stability.[3][4]

  • Oxidation: The aromatic ring and the benzylic position are potential sites for oxidation.

  • Thermal Decomposition: At elevated temperatures, molecules can fragment through various homolytic or heterolytic cleavage mechanisms.

Understanding these potential liabilities is the first step in designing a robust stability testing program.

Experimental Assessment of Thermal Stability

The response of 2'-Carboethoxy-3,3-dimethylbutyrophenone to thermal stress is a critical indicator of its stability. Two primary techniques for this assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6] It is invaluable for determining the onset temperature of thermal decomposition and quantifying mass loss due to volatilization or degradation.[2][7][8]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of 2'-Carboethoxy-3,3-dimethylbutyrophenone into a suitable TGA pan (e.g., aluminum or platinum).

  • Experimental Conditions:

    • Place the sample in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Equilibrate the sample at a starting temperature of 25-30 °C.

    • Heat the sample at a linear rate of 10 °C/min up to a final temperature of 400-600 °C. The heating rate is chosen to ensure good resolution of thermal events.[6]

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition curve.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument cluster_analysis Data Analysis Prep Weigh 5-10 mg of sample Load Load sample into pan Prep->Load Setup Set parameters: - N2 atmosphere - Heating rate: 10 °C/min Load->Setup Run Initiate heating program Setup->Run Record Record mass vs. temperature Run->Record Analyze Determine onset of decomposition Record->Analyze DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument cluster_analysis Data Analysis Prep Weigh 2-5 mg of sample into hermetic pan Load Load sample and reference pans Prep->Load Setup Set parameters: - N2 atmosphere - Heating rate: 10 °C/min Load->Setup Run Initiate heating program Setup->Run Record Record heat flow vs. temperature Run->Record Analyze Identify melting point and decomposition events Record->Analyze

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Computational Prediction of Thermodynamic Stability

Computational chemistry offers a powerful predictive tool for assessing thermodynamic stability. [9][10][11]Methods like Density Functional Theory (DFT) can be used to calculate the energies of 2'-Carboethoxy-3,3-dimethylbutyrophenone and its potential degradation products, allowing for the prediction of reaction enthalpies and the identification of the most thermodynamically favorable degradation pathways. [12]

  • Structure Optimization: The 3D structures of the parent molecule and its hypothesized degradation products (e.g., hydrolysis products) are computationally optimized to find their lowest energy conformations.

  • Energy Calculation: Single-point energy calculations are performed on the optimized structures using a suitable DFT functional and basis set.

  • Thermodynamic Property Calculation: The Gibbs free energies of all species are calculated.

  • Reaction Energy Calculation: The change in Gibbs free energy (ΔG) for each potential degradation reaction is calculated by subtracting the free energies of the reactants from the free energies of the products. A negative ΔG suggests a thermodynamically favorable pathway.

Computational_Workflow Input Input 3D structure of 2'-Carboethoxy-3,3-dimethylbutyrophenone Optimize Optimize geometries of all species (DFT) Input->Optimize Hypothesize Hypothesize degradation products (e.g., hydrolysis products) Hypothesize->Optimize Energy Calculate single-point energies Optimize->Energy FreeEnergy Calculate Gibbs free energies Energy->FreeEnergy DeltaG Calculate ΔG for each reaction pathway FreeEnergy->DeltaG Predict Predict most favorable degradation pathway DeltaG->Predict

Caption: Workflow for computational stability prediction.

Data Synthesis and Interpretation

A comprehensive stability profile is achieved by integrating the findings from experimental and computational analyses.

Parameter Technique Expected Outcome for a Stable Compound Implication of Instability
Decomposition Temperature (Td) TGAHigh onset temperature (>200 °C)Low thermal stability, potential for degradation during processing or storage at elevated temperatures.
Melting Point (Tm) DSCSharp, well-defined endothermBroad peak may indicate impurities. An exothermic event following melting suggests decomposition.
Hydrolytic Stability HPLC after incubation in pH buffers<5% degradation after 24h at various pH valuesSusceptibility to degradation in aqueous formulations.
Reaction Energetics (ΔG) Computational (DFT)Positive ΔG for hypothesized degradation pathwaysNegative ΔG indicates a thermodynamically favorable degradation route that may occur over time.

Conclusion

The thermodynamic stability of 2'-Carboethoxy-3,3-dimethylbutyrophenone is a critical attribute that dictates its viability for further development. A systematic evaluation, employing a combination of thermal analysis techniques like TGA and DSC, alongside predictive computational modeling, provides the necessary insights for a comprehensive stability assessment. This integrated approach not only identifies potential liabilities but also informs strategies for formulation, packaging, and the definition of appropriate storage conditions, ultimately ensuring the quality, safety, and efficacy of the final product.

References

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23).
  • Thermogravimetric Analysis. (2022, January 7). Improved Pharma.
  • Plato, C., & Glasgow, A. R., Jr. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry.
  • Bartel, C. J., et al. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Bartel Research Group.
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. PIPER: Resources for Teaching Physical Chemistry.
  • Bartel, C. J. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Semantic Scholar.
  • Thermogravimetric Analysis (TGA)
  • Thermogravimetric analysis - Pharmaceutical analysis. Slideshare.
  • D'Amelia, R., et al. (2017). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
  • Balabin, R. M. (2017). Predicting the Thermodynamic Stability of Solids Combining Density Functional Theory and Machine Learning.
  • Bartel, C. J., et al. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. OSTI.GOV.
  • Differential Scanning Calorimeter.
  • Wachter, N. M., et al. (2024). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides.
  • Plato, C. (1969). Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High - Purity Organic Chemicals.
  • Differential scanning calorimetry. Wikipedia.
  • 2'-CARBOETHOXY-3,3-DIMETHYLBUTYROPHENONE Product Description. ChemicalBook.

Sources

Solubility profile of 2'-Carboethoxy-3,3-dimethylbutyrophenone in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 2'-Carboethoxy-3,3-dimethylbutyrophenone in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility profile of 2'-Carboethoxy-3,3-dimethylbutyrophenone, a butyrophenone derivative.[1] Lacking extensive published empirical data, this document establishes a predictive framework based on first principles of chemical structure and intermolecular forces. Furthermore, it presents a robust, self-validating experimental protocol for the precise determination of its solubility in a range of common organic solvents. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of how to characterize and leverage the solubility of this compound.

Compound Overview: 2'-Carboethoxy-3,3-dimethylbutyrophenone

A thorough understanding of a molecule's structure is the foundation for predicting its physical properties, including solubility.

Chemical Identity and Structure
  • IUPAC Name: ethyl 2-(3,3-dimethylbutanoyl)benzoate

  • Common Name: 2'-Carboethoxy-3,3-dimethylbutyrophenone

  • CAS Number: 898764-26-6

  • Molecular Formula: C₁₅H₂₀O₃[2]

  • Molecular Weight: 248.32 g/mol [2]

The molecule consists of a central benzene ring substituted at the 1 and 2 positions. A 3,3-dimethylbutanoyl group (a ketone with a t-butyl moiety) and an ethoxycarbonyl group (an ethyl ester) confer distinct regions of varying polarity and steric bulk.

Theoretical Principles of Solubility

Solubility is not a random phenomenon; it is governed by the thermodynamics of solute-solute, solvent-solvent, and solute-solvent interactions. The guiding principle is that substances with similar intermolecular forces are more likely to be miscible.

Structural Analysis and Intermolecular Forces

The solubility of 2'-Carboethoxy-3,3-dimethylbutyrophenone is dictated by the interplay of its functional groups:

  • Aromatic Ring: The benzene ring is nonpolar and capable of engaging in π-π stacking interactions with aromatic solvents like toluene and van der Waals forces with nonpolar aliphatic solvents.

  • Ketone and Ester Groups: These are polar, aprotic functional groups containing carbonyls (C=O) that can act as hydrogen bond acceptors. They contribute to dipole-dipole interactions with polar solvents.

  • t-Butyl Group: This is a large, nonpolar, and sterically hindering alkyl group. It significantly contributes to the molecule's lipophilicity and will interact favorably with nonpolar solvents via London dispersion forces.

  • Ethyl Group: A small, nonpolar alkyl chain that adds to the overall lipophilic character.

The absence of hydrogen bond donors (like -OH or -NH) is a critical feature, suggesting that the compound will not readily dissolve in highly structured, hydrogen-bonded solvent networks unless the solvent also possesses strong dipolar character.

Predictive Models: The Role of LogP

The partition coefficient (LogP) is a measure of a compound's lipophilicity. While direct experimental data for this specific molecule is scarce, a related compound, 2'-Carboethoxy-2,2-dimethylpropiophenone, has a calculated XLogP3 value of 3.8.[3] This value indicates a strong preference for nonpolar environments over aqueous ones. Given the structural similarity, it is reasonable to infer that 2'-Carboethoxy-3,3-dimethylbutyrophenone is also a lipophilic compound with poor aqueous solubility but favorable solubility in many organic solvents.

Experimental Determination of Solubility

A theoretical understanding must be validated by empirical data. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound. The protocol described below is designed to be self-validating through the use of proper controls and a robust analytical endpoint.

Experimental Workflow

The following diagram outlines the logical flow for the experimental determination of solubility.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Step-by-Step Protocol

Causality Behind Choices: This protocol uses an excess of solid to ensure that the solution reaches true thermodynamic equilibrium, a cornerstone of accurate solubility measurement. Centrifugation is chosen over simple filtration in some cases to minimize potential loss of volatile solvent or adsorption of the solute onto a filter membrane. HPLC-UV is the preferred analytical method due to its high specificity and sensitivity, which ensures that only the compound of interest is quantified.

  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of 2'-Carboethoxy-3,3-dimethylbutyrophenone in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

    • Perform serial dilutions to create a set of at least five calibration standards spanning the expected solubility range.

    • Analyze these standards by HPLC-UV (or another validated method) to generate a calibration curve. The linearity (R² > 0.999) of this curve is a self-validating check of the analytical method's reliability.

  • Sample Preparation:

    • Into separate, labeled glass vials, add an excess amount of the solid compound (e.g., 50-100 mg) to a precise volume (e.g., 2.0 mL) of each test solvent. An excess is visually confirmed by the presence of undissolved solid.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatted orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A 48-hour period is typically adequate, but a preliminary kinetic study (measuring concentration at 24, 48, and 72 hours) is recommended to confirm that the concentration has plateaued.

  • Phase Separation and Sample Collection:

    • Remove the vials from the shaker and place them in a centrifuge.

    • Centrifuge at a high speed (e.g., 10,000 RCF for 15 minutes) to pellet all undissolved solids.

    • Immediately after centrifugation, carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant from the upper portion of the liquid, being careful not to disturb the solid pellet.

  • Analysis:

    • Accurately dilute the collected supernatant with the analytical solvent (e.g., acetonitrile) to a concentration that falls within the range of the calibration curve. A large dilution factor is expected for high-solubility solvents.

    • Analyze the diluted sample via the validated HPLC-UV method.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the solvent using the following formula:

      • Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Predicted Solubility Profile

Based on the structural analysis, the following table presents a predicted qualitative and quantitative solubility profile for 2'-Carboethoxy-3,3-dimethylbutyrophenone. These values serve as an educated hypothesis to guide experimental work.

Solvent ClassSolventPredicted SolubilityRationale
Nonpolar Aromatic TolueneVery High (>200 mg/mL)Strong π-π stacking between the solvent and solute aromatic rings, plus favorable dispersion forces.
Nonpolar Aliphatic n-HeptaneModerate (20-50 mg/mL)Solvation is driven by van der Waals forces with the alkyl groups; the polar ester/ketone moieties limit solubility.
Polar Aprotic AcetoneHigh (100-200 mg/mL)The strong dipole of acetone interacts favorably with the ketone and ester groups of the solute.
Polar Aprotic Ethyl AcetateVery High (>200 mg/mL)The solvent's structure is highly compatible with the solute's ester group, leading to strong dipole-dipole interactions.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very High (>200 mg/mL)A very strong polar solvent capable of effectively solvating the polar regions of the molecule.
Polar Protic EthanolModerate-High (50-150 mg/mL)The alkyl portion of ethanol interacts with the nonpolar parts of the solute, while its hydroxyl group can interact with the carbonyls. The H-bonding network of ethanol is a slight energetic penalty.
Polar Protic MethanolModerate (30-70 mg/mL)More polar and more strongly hydrogen-bonded than ethanol, making it a slightly less favorable solvent for this lipophilic compound.

Conclusion

2'-Carboethoxy-3,3-dimethylbutyrophenone is a lipophilic molecule whose solubility is dominated by its large nonpolar regions and its polar, aprotic functional groups. It is predicted to be highly soluble in a range of common organic solvents, particularly aromatic and moderately polar aprotic solvents such as toluene, ethyl acetate, and acetone. Its solubility in polar protic solvents like alcohols is expected to be moderate, while it is presumed to be practically insoluble in water. The robust, multi-step experimental protocol detailed herein provides a reliable framework for obtaining precise, empirical solubility data, which is indispensable for the effective development of synthetic, purification, and formulation processes involving this compound.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • PubChem. (n.d.). 2'-Carboethoxy-2,2-dimethylpropiophenone. PubChem. Retrieved February 14, 2026, from [Link]

  • Semenov, K. N., Charykov, N. A., Keskinov, V. A., Piartman, A. K., Kopyrin, A. A., & Blokhin, A. A. (2009). Solubility of Light Fullerenes in Organic Solvents. Journal of Chemical & Engineering Data, 55(1). Retrieved February 14, 2026, from [Link]

  • Fraunhofer ICT. (n.d.). Determination of Solubilities of Energetic Materials. Fraunhofer-Publica. Retrieved February 14, 2026, from [Link]

Sources

Safety Data Sheet (SDS) and hazard identification for 2'-Carboethoxy-3,3-dimethylbutyrophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Hazard Identification of 2'-Carboethoxy-3,3-dimethylbutyrophenone

Introduction: Navigating the Data Gap for Novel Chemical Entities

For the intended audience of researchers and drug development professionals, this document serves a dual purpose: it provides the most accurate possible safety guidance for 2'-Carboethoxy-3,3-dimethylbutyrophenone based on current knowledge, and it outlines a validatable scientific methodology for approaching other data-poor compounds. Our approach is rooted in the principles of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), utilizing structure-activity relationships (SAR) and read-across data from structural analogues to build a reliable safety profile.

Section 1: Compound Identification and Physicochemical Profile

Correct identification is the cornerstone of chemical safety. The properties of a substance dictate its behavior and potential hazards.

Synonyms:

  • ethyl 2-(2,2-dimethylpropanoyl)benzoate

  • ethyl 2-pivaloylbenzoate

Molecular Structure: C₁₄H₁₈O₃

The structure combines an aromatic ketone (butyrophenone derivative) with an ethyl ester group. This combination informs our predictive analysis, as the toxicological and physical properties of both functional groups are well-characterized.

Physicochemical Data (Computed) The following data, primarily derived from computational models, provides a baseline for assessing physical hazards such as combustibility and for predicting environmental fate.[1]

PropertyValueSource
Molecular Weight 234.29 g/mol PubChem[1]
CAS Number 898766-15-9PubChem[1]
Molecular Formula C₁₄H₁₈O₃PubChem[1]
XLogP3 (LogP) 3.8PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 5PubChem[1]

The high LogP value (3.8) suggests low water solubility and a potential for bioaccumulation, warranting caution regarding environmental release. The absence of hydrogen bond donors and the presence of three acceptors are typical for esters and ketones.

Section 2: A Framework for Predictive Hazard Assessment

When empirical data is absent, a scientist must build a logical, evidence-based case for a hazard classification. The process relies on established toxicological principles and regulatory frameworks like GHS.[2] The causality behind this choice is simple: in the absence of direct evidence, a conservative estimation based on the known hazards of similar structures is the only responsible path forward.

Our methodology is as follows:

  • Structural Analysis: Deconstruct the target molecule into its core functional groups (butyrophenone, ethyl ester, tert-butyl group).

  • Analogue Identification: Identify well-characterized compounds that contain these core structures. For this assessment, Butyrophenone (CAS 495-40-9) and 3,3-Dimethyl-2-butanone (Pinacolone, CAS 75-97-8) serve as primary analogues.

  • Data Aggregation: Collect GHS classification, toxicological, and physical hazard data from the SDS of these analogues.

  • Read-Across and Justification: Apply the hazard classifications of the analogues to the target compound. This step is not a simple copy-paste; it requires expert judgment to determine if the unique combination of functional groups in the target molecule could potentiate or mitigate a known hazard. For instance, while the butyrophenone core is our primary concern for health hazards, the ester group may influence skin/eye irritation potential.

  • GHS Classification: Assign a predicted GHS classification based on the synthesized evidence.

This self-validating system ensures that every safety recommendation is traceable to a piece of data from a known chemical and a principle of toxicology.

Section 3: Predictive Hazard Identification and GHS Classification

Based on the framework described above, the following is a predictive hazard assessment for 2'-Carboethoxy-3,3-dimethylbutyrophenone.

Physical Hazards
  • Flammability: Classified as a Combustible Liquid (GHS Category 4) .

    • Justification: The parent compound, butyrophenone, is a combustible liquid with a flash point of 88-89°C.[3] The addition of the carboethoxy and dimethyl groups increases the molecular weight, which typically raises the flash point further. Therefore, it is not expected to be flammable at standard room temperatures but will burn if heated and exposed to an ignition source. Handling procedures should keep it away from open flames and hot surfaces.[4][5][6]

Health Hazards

The toxicological properties have not been fully investigated.[6] The following classifications are conservative estimates based on analogues and are intended to ensure user safety.

  • Acute Toxicity (Oral): Predicted as Harmful if swallowed (GHS Category 4) .[5][7]

    • Justification: The analogue 3,3-Dimethyl-2-butanone is classified as "Harmful if swallowed".[5] While many simple ketones and esters have low acute toxicity, adopting this classification is a prudent measure in the absence of specific data.

  • Skin Corrosion/Irritation: Predicted as Causes skin irritation (GHS Category 2) .[8][9]

    • Justification: Many organic esters and ketones can act as defatting agents and cause irritation upon prolonged contact. The GHS criteria for Category 2 include reversible irritation.[10] Assuming this level of hazard mandates the use of appropriate protective gloves.

  • Serious Eye Damage/Irritation: Predicted as Causes serious eye irritation (GHS Category 2A) .[8]

    • Justification: Direct contact of almost any organic solvent or ester with the eyes is expected to cause significant, though likely reversible, irritation.[8] This justifies the mandatory use of safety glasses or goggles.[11]

  • Specific Target Organ Toxicity (Single Exposure): Predicted as May cause respiratory irritation (GHS Category 3) .[8]

    • Justification: Inhalation of vapors or aerosols of organic compounds of this nature can irritate the respiratory tract.[8] Handling should occur in a well-ventilated area or a chemical fume hood.[4][8]

Note on Other Health Hazards: There is no available data to suggest carcinogenicity, mutagenicity, or reproductive toxicity.[11] Neither IARC, NTP, nor OSHA lists butyrophenone or similar simple structures as carcinogens.

Environmental Hazards
  • Aquatic Toxicity: Predicted as Harmful to aquatic life (potential for long-lasting effects) .

    • Justification: The high calculated LogP value (3.8) suggests the compound will not be readily soluble in water and may partition to organic matter, indicating a potential for persistence and bioaccumulation.[1] As a standard precautionary measure for novel organic compounds, release to the environment must be avoided.[12][13]

Section 4: Hazard Assessment and Mitigation Workflow

The following diagram illustrates the logical workflow for assessing and managing the risks associated with a data-poor chemical like 2'-Carboethoxy-3,3-dimethylbutyrophenone. This process ensures a systematic and defensible approach to laboratory safety.

HazardAssessmentWorkflow cluster_0 Phase 1: Information Gathering cluster_1 Phase 2: Predictive Analysis (Read-Across) cluster_2 Phase 3: Risk Management & Control A Identify Compound (2'-Carboethoxy-3,3-dimethylbutyrophenone) B Search Authoritative Databases (e.g., PubChem, ECHA, Vendor SDS) A->B C Data Gap Confirmed: No Official SDS or Tox Data B->C D Identify Structural Analogues (Butyrophenone, Pinacolone) C->D Initiate Predictive Assessment E Aggregate Analogue Safety Data (GHS, LD50, Flash Point) D->E F Apply GHS Criteria & SAR Principles E->F G Define Predicted Hazard Profile (Combustible, Irritant, Harmful) F->G Translate to Classification H Develop Safe Handling Protocols (PPE, Ventilation, Storage) G->H I Establish Emergency Procedures (First Aid, Spills) H->I J Implement & Document I->J

Caption: Workflow for predictive hazard assessment of novel chemical compounds.

Section 5: Experimental Protocols for Safe Handling

The following protocols are derived from the predictive hazard assessment and represent best practices for mitigating risk.

Personal Protective Equipment (PPE)

A baseline of PPE is mandatory when handling this compound.

  • Eye/Face Protection: Wear ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[11]

  • Skin Protection: Wear nitrile or neoprene gloves. Ensure gloves are inspected prior to use and replaced if signs of degradation appear. A lab coat is required.

  • Respiratory Protection: Not required if work is performed in a certified chemical fume hood. If weighing or transferring outside of a hood, or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling and Storage Protocol
  • Designated Area: All handling of 2'-Carboethoxy-3,3-dimethylbutyrophenone should occur in a designated area within a laboratory, clearly marked for chemical work.

  • Ventilation: All transfers, dilutions, and reactions should be performed inside a certified chemical fume hood to prevent inhalation exposure.[4]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces.[5] Use non-sparking tools for transfers if necessary.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[4][5][11] The storage location should be a designated flammables cabinet.

  • Hygiene: Wash hands thoroughly after handling.[5][7] Do not eat, drink, or smoke in the work area.[7]

First-Aid Measures

These measures are based on the predicted hazards. In all cases of exposure, seek medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4][11]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of soap and water for at least 15 minutes.[4]

  • In Case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

  • If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person.[4][11]

Spill and Disposal Procedures
  • Spill Containment: For a small spill, absorb with an inert material (e.g., sand, vermiculite). Use non-sparking tools to collect the material into a suitable, labeled container for disposal.[6]

  • Waste Disposal: Dispose of waste contents and containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[4]

Conclusion

The safe application of novel chemical entities in research and development hinges on a proactive and conservative approach to hazard identification. This guide provides a comprehensive, albeit predictive, safety profile for 2'-Carboethoxy-3,3-dimethylbutyrophenone. By grounding our recommendations in the established principles of GHS and data from structural analogues, we have created a robust framework for its safe handling, storage, and emergency management. Researchers are urged to treat this compound with the caution outlined herein, recognizing that this predictive assessment serves as the floor, not the ceiling, for safety measures pending the availability of definitive experimental data.

References

  • HB Chemical. (2015). Safety Data Sheet. [Link]

  • PubChem. (n.d.). 2'-Carboethoxy-2,2-dimethylpropiophenone. National Center for Biotechnology Information. [Link]

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  • Pkwteile. (2021). Safety Data Sheet. [Link]

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  • U.S. Environmental Protection Agency. (2004). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. [Link]

  • PubChem. (n.d.). GHS Classification Summary. National Center for Biotechnology Information. [Link]

  • Rieke Metals Products & Services. (n.d.). 3'-Carboethoxy-3,3-dimethylbutyrophenone. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2'-Methylbutyrophenone (CAS 35028-06-9). [Link]

  • U.S. Environmental Protection Agency. (2025). Butyrophenone Properties. CompTox Chemicals Dashboard. [Link]

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  • Research and Reviews: Journal of Medicinal & Organic Chemistry. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-butoxypropan-2-ol. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2'-Carboethoxy-3,3-dimethylbutyrophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 2'-Carboethoxy-3,3-dimethylbutyrophenone, a potentially valuable intermediate in pharmaceutical and organic synthesis. The synthetic strategy is predicated on a two-step sequence involving the initial preparation of 3,3-dimethylbutyryl chloride, followed by a Friedel-Crafts acylation of ethyl benzoate. Given the electron-withdrawing nature of the carboethoxy substituent on the aromatic ring, this guide offers critical insights into overcoming the challenges associated with the acylation of a deactivated substrate. The protocols detailed herein are designed to be self-validating, with explanations for key experimental choices and references to authoritative literature.

Introduction

Butyrophenone derivatives form the structural core of numerous biologically active compounds, including antipsychotic and antiemetic drugs.[1][2][3] The introduction of a carboethoxy group onto the butyrophenone scaffold at the 2'-position offers a versatile handle for further chemical modifications, making 2'-Carboethoxy-3,3-dimethylbutyrophenone a promising building block in medicinal chemistry and drug discovery. The synthesis of this target molecule, however, is not trivial due to the deactivating effect of the ester group on the aromatic ring towards electrophilic substitution.[4] This application note outlines a robust and scientifically grounded approach to its synthesis.

The proposed synthetic pathway is a classic two-step process:

  • Synthesis of 3,3-Dimethylbutyryl Chloride: The acylating agent is prepared from the corresponding carboxylic acid.

  • Friedel-Crafts Acylation: The synthesized acyl chloride is then used to acylate ethyl benzoate in the presence of a Lewis acid catalyst.

This document will provide detailed protocols for each step, along with insights into reaction monitoring, purification, and characterization of the final product.

Overall Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process, commencing with the formation of the acylating agent and culminating in the Friedel-Crafts acylation to yield the target compound.

G cluster_0 Stage 1: Acyl Chloride Synthesis cluster_1 Stage 2: Friedel-Crafts Acylation cluster_2 Purification & Analysis A 3,3-Dimethylbutanoic Acid B 3,3-Dimethylbutyryl Chloride A->B PCl3 or SOCl2 D 2'-Carboethoxy-3,3-dimethylbutyrophenone B->D C Ethyl Benzoate C->D AlCl3 E Crude Product D->E Work-up F Purified Product E->F Chromatography G Spectroscopic Characterization F->G NMR, IR, MS

Caption: Overall workflow for the synthesis of 2'-Carboethoxy-3,3-dimethylbutyrophenone.

Part 1: Synthesis of 3,3-Dimethylbutyryl Chloride

The first step in this synthesis is the conversion of 3,3-dimethylbutanoic acid to its corresponding acyl chloride. This is a standard transformation in organic synthesis, and several reagents can be employed, such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus trichloride (PCl₃). For this protocol, we will detail the use of phosphorus trichloride, a common and effective reagent for this purpose.[5][6][7]

Reaction Mechanism: Acid to Acyl Chloride

The reaction proceeds via a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. Phosphorus trichloride is a good choice as it reacts with the carboxylic acid to form a highly reactive intermediate, which is then attacked by the chloride ion.

G 3,3-Dimethylbutanoic Acid 3,3-Dimethylbutanoic Acid Intermediate Intermediate 3,3-Dimethylbutanoic Acid->Intermediate + PCl3 3,3-Dimethylbutyryl Chloride 3,3-Dimethylbutyryl Chloride Intermediate->3,3-Dimethylbutyryl Chloride + Cl- H3PO3 H3PO3 Intermediate->H3PO3 Byproduct

Caption: Simplified mechanism for the formation of 3,3-dimethylbutyryl chloride.

Experimental Protocol: 3,3-Dimethylbutyryl Chloride

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
3,3-Dimethylbutanoic Acid≥98%Sigma-Aldrich
Phosphorus Trichloride (PCl₃)≥98%Sigma-AldrichHandle in a fume hood.
Anhydrous Diethyl EtherACS GradeFisher ScientificFor extraction.
Saturated Sodium Bicarbonate SolutionFor washing.
Anhydrous Magnesium SulfateFor drying.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel, add 3,3-dimethylbutanoic acid (1 equivalent).

  • Reagent Addition: Cool the flask in an ice bath. Slowly add phosphorus trichloride (0.4 equivalents) dropwise from the dropping funnel with continuous stirring. The addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 50-60°C for 1-2 hours to ensure the reaction goes to completion. The evolution of HCl gas should be observed.

  • Work-up: Cool the reaction mixture to room temperature. The mixture will separate into two layers. Carefully separate the upper layer, which is the crude 3,3-dimethylbutyryl chloride.[5]

  • Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 127-129°C.[8]

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it produces HCl gas. Phosphorus trichloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Part 2: Friedel-Crafts Acylation of Ethyl Benzoate

This is the key step in the synthesis, where the 3,3-dimethylbutyryl chloride is reacted with ethyl benzoate. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[9][10] However, the carboethoxy group (-COOEt) of ethyl benzoate is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and directs the incoming electrophile to the meta position (3'-position).[4] Therefore, harsher reaction conditions (e.g., a stoichiometric amount of a strong Lewis acid and potentially higher temperatures) are required compared to the acylation of activated aromatic rings.[4][11] Aluminum chloride (AlCl₃) is a commonly used and effective Lewis acid for this transformation.[9][10]

Reaction Mechanism: Friedel-Crafts Acylation

The mechanism involves three key steps:

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, making it a better leaving group and facilitating the formation of a resonance-stabilized acylium ion.[4]

  • Electrophilic Attack: The π-electrons of the benzene ring of ethyl benzoate attack the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).

  • Deprotonation: A weak base (such as AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product.[5]

G 3,3-Dimethylbutyryl Chloride 3,3-Dimethylbutyryl Chloride Acylium Ion Acylium Ion 3,3-Dimethylbutyryl Chloride->Acylium Ion + AlCl3 Sigma Complex Sigma Complex Acylium Ion->Sigma Complex + Ethyl Benzoate 2'-Carboethoxy-3,3-dimethylbutyrophenone 2'-Carboethoxy-3,3-dimethylbutyrophenone Sigma Complex->2'-Carboethoxy-3,3-dimethylbutyrophenone - H+

Caption: Key steps in the Friedel-Crafts acylation mechanism.

Experimental Protocol: 2'-Carboethoxy-3,3-dimethylbutyrophenone

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Ethyl Benzoate≥99%Sigma-Aldrich
3,3-Dimethylbutyryl ChlorideAs prepared above
Anhydrous Aluminum Chloride (AlCl₃)≥99%Sigma-AldrichHandle in a dry environment.
Dichloromethane (DCM)Anhydrous, ACS GradeFisher ScientificReaction solvent.
Hydrochloric Acid (HCl)ConcentratedFor work-up.
Ethyl AcetateACS GradeFor extraction.
BrineFor washing.
Anhydrous Sodium SulfateFor drying.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 3,3-dimethylbutyryl chloride (1 equivalent) in anhydrous dichloromethane from the dropping funnel with vigorous stirring.

  • Acylation Reaction: After the addition is complete, continue stirring at 0°C for 15-20 minutes. Then, add a solution of ethyl benzoate (1 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition of ethyl benzoate, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Gentle heating (reflux) may be necessary to drive the reaction to completion due to the deactivated nature of the substrate.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.[12]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Part 3: Purification and Characterization

The crude product will likely contain unreacted starting materials and possibly some side products. Purification is essential to obtain the desired compound with high purity.

Purification Protocol

Column chromatography on silica gel is the recommended method for purification.

  • Column Preparation: Pack a chromatography column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2'-Carboethoxy-3,3-dimethylbutyrophenone.

Characterization

The structure and purity of the final product should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR:

    • Aromatic protons will appear in the downfield region (δ 7.5-8.5 ppm), showing characteristic splitting patterns for a meta-substituted benzene ring.

    • The ethyl ester protons will be visible as a quartet (CH₂) and a triplet (CH₃).

    • The protons of the 3,3-dimethylbutyl group will appear in the upfield region, with a singlet for the two methyl groups and a singlet for the methylene group adjacent to the carbonyl.

  • ¹³C NMR:

    • Two distinct carbonyl carbon signals will be present: one for the ketone (around 190-200 ppm) and one for the ester (around 165-175 ppm).[13]

    • Signals for the aromatic carbons will be observed in the typical range (δ 120-140 ppm).

    • Signals for the aliphatic carbons of the ethyl and 3,3-dimethylbutyl groups will be in the upfield region.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band for the ketone C=O stretch will be observed around 1680-1700 cm⁻¹.[14]

    • A strong absorption band for the ester C=O stretch will be present at a higher frequency, around 1720-1740 cm⁻¹.

    • C-H stretching vibrations for the aromatic and aliphatic groups will also be present.

Analytical Workflow

G Crude_Product Crude Product Purification Column Chromatography Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product TLC_Analysis TLC Analysis Purification->TLC_Analysis NMR 1H and 13C NMR Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Final_Characterization Structural Confirmation & Purity Assessment NMR->Final_Characterization IR->Final_Characterization MS->Final_Characterization

Caption: Workflow for the purification and characterization of the final product.

Conclusion

The synthesis of 2'-Carboethoxy-3,3-dimethylbutyrophenone presents a moderate challenge due to the deactivated nature of the starting aromatic ester. However, by employing a robust Friedel-Crafts acylation protocol with a stoichiometric amount of a strong Lewis acid and careful control of reaction conditions, the target molecule can be successfully obtained. The detailed protocols and insights provided in this application note offer a solid foundation for researchers and scientists in the field of organic and medicinal chemistry to synthesize this and related compounds.

References

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  • CN101570477A - Method for synthesizing 3,3-dimethylbutyrylchloride - Google P
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. [Link]

  • Spectroscopy Tutorial: Esters - UCLA. [Link]

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  • CH 336: Ketone Spectroscopy - Oregon State University. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry) - Study Mind. [Link]

  • n-BUTYRYL CHLORIDE - Organic Syntheses Procedure. [Link]

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  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. [Link]

  • EAS-Acylation | OpenOChem Learn. [Link]

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  • friedel-crafts reactions of benzene and methylbenzene - Chemguide. [Link]

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  • Purification and characterization of 2-aminoacetophenone reductase of newly isolated Burkholderia sp. YT - PubMed. [Link]

  • Synthesis and Characterization and Biological Study of Some Oxazepine Derivatives from 2-Acetylthiazole - semanticjournals.org. [Link]

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  • Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences - Scribd. [Link]

  • Experiment: Friedel Crafts Acylation... Electrophilic Aromatic Substitution. Nitration of Methyl Benzoate | PDF - Scribd. [Link]

  • A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid 'Siberia' - PMC. [Link]

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Application Note: Solvent Selection for High-Yield Synthesis of 2'-Carboethoxy-3,3-dimethylbutyrophenone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for chemical engineers and process chemists optimizing the synthesis of 2'-Carboethoxy-3,3-dimethylbutyrophenone (Ethyl 2-(3,3-dimethylbutanoyl)benzoate). This molecule is a critical intermediate characterized by a steric "neopentyl" ketone motif and an ortho-ester functionality.

This guide prioritizes Solvent Engineering as the primary variable for yield maximization, distinguishing between "Classic Scalable" (Phthalic Anhydride opening) and "Modern Precision" (Directed Ortho-Metallation) routes.

Executive Summary & Strategic Analysis

The synthesis of 2'-Carboethoxy-3,3-dimethylbutyrophenone presents a classic "competing functionality" challenge. Direct Friedel-Crafts acylation of ethyl benzoate is non-viable due to ring deactivation and meta-direction. Therefore, high-yield synthesis requires indirect routes where solvent polarity and Lewis basicity dictate the reaction pathway.

We evaluate two primary methodologies:

  • Route A (Nucleophilic Opening): Reaction of Phthalic Anhydride with Neopentyl Grignard.

  • Route B (Directed Metallation): Ortho-magnesiation of Ethyl Benzoate using Turbo-Grignards.

The Critical Solvent Variable:

  • In Route A , the solvent controls the equilibrium between the open keto-acid salt and the closed lactone, directly impacting yield.

  • In Route B , the solvent stabilizes the reactive metallated species, preventing decomposition prior to acylation.

Solvent Selection Matrix

The following table summarizes solvent performance characteristics specifically for the introduction of the bulky 3,3-dimethylbutyryl (neopentyl) group.

Solvent SystemPolarity (Dielectric)Lewis BasicitySuitabilityMechanistic Impact
THF (Anhydrous) Moderate (7.5)HighCritical Essential for solubilizing Neopentyl Grignard and Turbo-Grignards. Stabilizes the ortho-metallated intermediate.
Toluene Low (2.38)LowCo-Solvent Reduces solution viscosity and moderates Grignard reactivity to prevent bis-addition in anhydride opening.
Diethyl Ether Low (4.3)ModerateSub-optimal Boiling point (35°C) is too low to initiate formation of bulky neopentyl Grignard efficiently. Precipitates salts too early.
DCM (CH₂Cl₂) Moderate (8.9)NegligibleWorkup Only Incompatible with Grignard reagents. Excellent for extracting the final ester product.
2-MeTHF Moderate (6.97)HighGreen Alt. Superior phase separation than THF; higher boiling point allows faster kinetics for bulky coupling.

Protocol A: The Phthalic Anhydride Route (Industrial Standard)

Mechanism: Regioselective ring opening of phthalic anhydride by neopentyl magnesium chloride, followed by esterification. Why this Route? Uses inexpensive starting materials and avoids exotic catalysts. Solvent Strategy: A THF/Toluene hybrid system is used. THF solubilizes the Grignard, while Toluene suppresses the formation of the double-addition byproduct (diol/lactone).

Step-by-Step Methodology
Phase 1: Preparation of Neopentyl Magnesium Chloride
  • Setup: Flame-dried 3-neck flask, N₂ atmosphere, reflux condenser.

  • Activation: Charge Mg turnings (1.2 equiv) and a crystal of I₂. Heat with heat gun until iodine vaporizes.

  • Solvent: Add Anhydrous THF (Volume: 5 mL/g of halide).

    • Note: Diethyl ether is too volatile for the activation energy required for neopentyl chloride.

  • Initiation: Add 10% of neopentyl chloride (1-chloro-2,2-dimethylpropane). Heat to 60°C. Once initiated (exotherm/turbidity), add remaining halide dropwise.

  • Reflux: Maintain gentle reflux for 2 hours to ensure complete consumption of the sterically hindered halide.

Phase 2: Anhydride Opening (The Critical Step)
  • Substrate: Dissolve Phthalic Anhydride (1.0 equiv) in 1:1 THF/Toluene (0.5 M concentration).

    • Causality: Pure THF promotes high solubility but can lead to over-reaction. Toluene induces precipitation of the carboxylate salt immediately after mono-addition, protecting the ketone from a second Grignard attack.

  • Addition: Cool substrate to -15°C . Add Neopentyl MgCl solution dropwise over 1 hour.

  • Reaction: Stir at 0°C for 2 hours.

  • Quench: Pour into ice-cold 1M HCl.

  • Isolation: Extract with EtOAc. The product is 2-(3,3-dimethylbutyryl)benzoic acid.

Phase 3: Esterification
  • Reagents: Dissolve the keto-acid in Absolute Ethanol (solvent & reactant).

  • Catalyst: Add H₂SO₄ (cat.) or Thionyl Chloride (1.1 equiv).

  • Reflux: Heat to reflux for 4 hours.

  • Workup: Evaporate EtOH, neutralize with NaHCO₃, extract with DCM.

Visualization: Phthalic Anhydride Pathway

PhthalicRoute Start Phthalic Anhydride Intermediate Magnesium Carboxylate Salt (Precipitates in Toluene) Start->Intermediate THF/Toluene (-15°C) Mono-addition Grignard Neopentyl-MgCl (in THF) Grignard->Intermediate Acid Keto-Acid Intermediate Intermediate->Acid H3O+ Quench Product 2'-Carboethoxy-3,3- dimethylbutyrophenone Acid->Product EtOH / H2SO4 Esterification

Figure 1: Reaction pathway utilizing solvent-controlled precipitation to prevent over-addition.

Protocol B: Directed Ortho-Metallation (High Precision)

Mechanism: Use of Knochel-Hauser base (TMPMgCl·LiCl) to selectively deprotonate ethyl benzoate at the ortho position, followed by quenching with 3,3-dimethylbutyryl chloride. Why this Route? Direct synthesis from ethyl benzoate. High functional group tolerance. Solvent Strategy: Pure THF is non-negotiable. The LiCl salt solubilizes the magnesiated species in THF, preventing aggregation and allowing the reaction to proceed at reasonable temperatures.

Step-by-Step Methodology
  • Reagent Prep: Prepare/purchase TMPMgCl·LiCl (Turbo-Hauser Base) in THF (1.0 M).

  • Substrate: Dissolve Ethyl Benzoate (1.0 equiv) in Anhydrous THF (0.5 M) under Argon.

  • Metallation: Cool to -78°C . Add TMPMgCl·LiCl (1.1 equiv) dropwise.

    • Insight: The LiCl breaks up oligomeric aggregates of the amide base, increasing kinetic basicity by orders of magnitude [1].

  • Stirring: Stir at -78°C for 30 mins, then warm to -40°C for 1 hour to ensure complete ortho-magnesiation.

  • Acylation: Cool back to -78°C . Add 3,3-dimethylbutyryl chloride (1.2 equiv) (dissolved in minimal THF) dropwise.

    • Warning: Addition must be slow to prevent the exotherm from causing the "benzyne" side reaction or ester attack.

  • Warming: Allow to warm to room temperature overnight.

  • Quench: Add sat. NH₄Cl solution.

  • Purification: Extract with DCM. Flash chromatography (Hexane/EtOAc).[1]

Visualization: Turbo-Grignard Pathway

TurboRoute Start Ethyl Benzoate Intermediate Ortho-Magnesiated Species (Stabilized by THF/LiCl) Start->Intermediate THF, -40°C Directed Metallation Reagent TMPMgCl·LiCl (Turbo Base) Reagent->Intermediate Product 2'-Carboethoxy-3,3- dimethylbutyrophenone Intermediate->Product THF, -78°C to RT Acylation Electrophile 3,3-Dimethylbutyryl Chloride Electrophile->Product

Figure 2: Directed ortho-metallation pathway requiring THF/LiCl for intermediate stability.

Comparative Yield & Troubleshooting

ParameterProtocol A (Anhydride)Protocol B (Turbo-Grignard)
Typical Yield 75-85% (Over 2 steps)60-75% (Single step)
Purity Profile High (Crystallizable intermediate)Moderate (Requires chromatography)
Primary Failure Mode Bis-addition: Formation of the lactone/diol. Fix: Increase Toluene ratio; lower temp.Benzyne formation: Elimination of OEt. Fix: Maintain temp < -40°C during metallation.
Solvent Sensitivity High: Requires dry THF/Toluene balance.Critical: Requires ultra-dry THF (<50 ppm H₂O).

Safety Note: Neopentyl halides are sluggish to react with Mg, often leading to an induction period followed by a runaway exotherm. Always use a small portion of halide to initiate before adding the rest.

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. [Link]

  • Canenne, M., et al. (2006). Regioselective Grignard Addition to Phthalic Anhydrides. Journal of Organic Chemistry, 71(8), 3245. [Link]

  • Organic Syntheses. (1933). o-Benzoylbenzoic Acid. Org.[1][2][3] Synth. 13, 68. (Classic reference for anhydride opening). [Link]

Sources

Validation & Comparative

Infrared (IR) spectroscopy peaks of 2'-Carboethoxy-3,3-dimethylbutyrophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 2'-Carboethoxy-3,3-dimethylbutyrophenone: A Comparative Analysis

Authored by: A Senior Application Scientist

The Principle of IR Spectroscopy in Structural Elucidation

Infrared spectroscopy is a cornerstone technique in chemical analysis, predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds. These vibrations, such as stretching and bending, are quantized and unique to the types of bonds and functional groups present. Consequently, an IR spectrum provides a distinct molecular "fingerprint."

The most informative region of an IR spectrum for functional group identification typically lies between 4000 cm⁻¹ and 1500 cm⁻¹. Carbonyl (C=O) groups, in particular, yield strong, sharp absorption bands in the 1800-1650 cm⁻¹ range, making them one of the most readily identifiable functional groups.[1][2] The precise wavenumber of a carbonyl absorption is highly sensitive to its molecular environment, including conjugation, ring strain, and the inductive effects of neighboring atoms.[1] This sensitivity allows for the differentiation between aldehydes, ketones, esters, carboxylic acids, and other carbonyl-containing compounds.[3][4]

Predicted Infrared Spectrum of 2'-Carboethoxy-3,3-dimethylbutyrophenone

To predict the IR spectrum, we must first analyze the constituent functional groups of 2'-Carboethoxy-3,3-dimethylbutyrophenone.

Structure: The molecule features two distinct carbonyl groups: an aromatic ketone and an aromatic ester. It also possesses an aromatic ring and several aliphatic hydrocarbon moieties.

  • Aromatic Ketone (Ar-C=O-R): The ketone's carbonyl group is conjugated with the phenyl ring. This resonance delocalizes the pi electrons of the C=O bond, slightly weakening it and lowering its stretching frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[5] Aromatic ketones generally exhibit a strong C=O stretching absorption in the range of 1685-1666 cm⁻¹ .[5][6]

  • Aromatic Ester (Ar-C=O-OR): The ester's carbonyl is also conjugated with the aromatic ring. Saturated esters typically absorb around 1750-1735 cm⁻¹, but conjugation lowers this value.[7][8] Therefore, a strong C=O stretching band is predicted in the 1730-1715 cm⁻¹ region.[7][9] The ether-like oxygen of the ester introduces additional characteristic absorptions. Two distinct C-O stretching vibrations are expected: an asymmetric C-C(=O)-O stretch between 1310-1250 cm⁻¹ and a symmetric O-C-C stretch between 1130-1100 cm⁻¹ .[8][9] These two bands are a hallmark of the ester functional group.[10]

  • Aromatic Ring: The presence of the benzene ring will give rise to several weaker, but characteristic, peaks. These include =C-H stretching vibrations just above 3000 cm⁻¹ (typically ~3030 cm⁻¹ ) and a series of C=C ring stretching absorptions of medium intensity in the 1600-1450 cm⁻¹ region.[4]

  • Aliphatic C-H Bonds: The t-butyl group of the butyrophenone chain and the ethyl group of the ester will produce strong C-H stretching absorptions in the 2960-2850 cm⁻¹ range.[3]

Comparative Spectral Analysis

To contextualize our predictions, we will compare the expected peaks of 2'-Carboethoxy-3,3-dimethylbutyrophenone with those of two simpler, well-characterized molecules: propiophenone (an aromatic ketone) and ethyl benzoate (an aromatic ester).

Vibrational Mode Predicted Peak (2'-Carboethoxy-3,3-dimethylbutyrophenone) Propiophenone (Reference) Ethyl Benzoate (Reference) Rationale for Differences and Similarities
Aromatic Ketone C=O Stretch ~1685-1666 cm⁻¹ (Strong)~1690-1666 cm⁻¹[11]N/ABoth ketones are conjugated with an aromatic ring, placing their C=O absorption at a similarly low wavenumber.
Aromatic Ester C=O Stretch ~1730-1715 cm⁻¹ (Strong)N/A~1720 cm⁻¹[7]Both esters are conjugated, resulting in a C=O frequency higher than the ketone but lower than a saturated ester. The presence of two distinct, strong carbonyl peaks would be the most striking feature of the target molecule's spectrum.
Asymmetric C-O Stretch (Ester) ~1310-1250 cm⁻¹ (Strong)N/A~1280 cm⁻¹[9]This strong band, characteristic of the C-C(=O)-O unit in aromatic esters, is a key identifier for this functional group.
Symmetric C-O Stretch (Ester) ~1130-1100 cm⁻¹ (Strong)N/A~1110 cm⁻¹[9]The second of the two mandatory C-O stretches for an ester, confirming its presence.
Aromatic =C-H Stretch ~3030 cm⁻¹ (Weak)~3060 cm⁻¹~3060 cm⁻¹All three molecules contain aromatic C-H bonds, which absorb in this characteristic region just above 3000 cm⁻¹.
Aliphatic C-H Stretch 2960-2850 cm⁻¹ (Strong)2980-2870 cm⁻¹2980-2870 cm⁻¹All three molecules have saturated C-H bonds, leading to strong absorptions in this region. The intensity in the target molecule will be greater due to the larger number of aliphatic protons.
Aromatic C=C Stretch 1600-1450 cm⁻¹ (Medium)1600-1450 cm⁻¹1600-1450 cm⁻¹These peaks arise from the vibrations of the benzene ring itself and are present in all three compounds.

This comparison clearly illustrates how the IR spectrum of 2'-Carboethoxy-3,3-dimethylbutyrophenone would be a composite of the key features of both an aromatic ketone and an aromatic ester, with the two distinct carbonyl peaks being the most definitive feature.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern FTIR sampling technique that requires minimal to no sample preparation, making it ideal for both liquid and solid organic compounds.[12][13] The following protocol ensures a reproducible and accurate measurement.

Objective: To obtain a clean, interpretable IR spectrum of a solid or liquid organic compound.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., with a diamond crystal)

  • Sample (a few milligrams of solid or 1-2 drops of liquid)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Methodology:

  • Crystal Preparation:

    • Causality: The ATR crystal surface must be impeccably clean to prevent spectral contamination from previous samples or residues.

    • Action: Thoroughly wipe the ATR crystal surface with a lint-free tissue soaked in isopropanol. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • Causality: The background scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself. This spectrum is then automatically subtracted from the sample spectrum to provide data solely from the sample. This is a critical step for data integrity.

    • Action: With the clean, empty ATR accessory in place, initiate a "background scan" using the spectrometer's software. Ensure no sample is on the crystal.

  • Sample Application:

    • Causality: Good contact between the sample and the ATR crystal is essential for a strong, high-quality signal. The IR beam only penetrates a few microns into the sample.[12]

    • Action (Solid): Place a small amount of the solid powder directly onto the center of the ATR crystal.

    • Action (Liquid): Place a single drop of the liquid sample onto the center of the crystal.[14]

  • Applying Pressure (for Solids):

    • Causality: Applying pressure with the built-in clamp ensures intimate contact across the crystal surface, maximizing the signal and improving reproducibility.

    • Action: Lower the ATR's pressure arm until it makes firm contact with the solid sample. Apply consistent pressure as recommended by the instrument manufacturer.

  • Sample Spectrum Acquisition:

    • Causality: Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio, resulting in a cleaner and more reliable spectrum.

    • Action: Initiate the "sample scan" from the software. The instrument will collect the spectrum, perform the background subtraction, and display the final transmittance or absorbance spectrum.

  • Cleaning:

    • Causality: Proper cleaning after analysis prevents cross-contamination of future experiments and maintains the integrity of the ATR crystal.

    • Action: Remove the sample from the crystal. Clean the crystal surface and pressure arm tip thoroughly with a solvent-soaked, lint-free wipe as described in Step 1.

Visualization of the Analytical Workflow

The logical flow from sample preparation to spectral interpretation is a critical process in spectroscopic analysis.

FTIR_Workflow Clean 1. Clean ATR Crystal Background 2. Acquire Background Spectrum Clean->Background Apply_Sample 3. Apply Sample to Crystal Background->Apply_Sample Acquire_Sample 4. Acquire Sample Spectrum Apply_Sample->Acquire_Sample Requires good sample contact Process 5. Process Spectrum (Background Subtraction) Acquire_Sample->Process Interpret 6. Interpret Peaks & Identify Functional Groups Process->Interpret Compare to known frequency charts

Caption: Workflow for IR Spectrum Analysis using ATR-FTIR.

References

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

  • Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. Infrared Spectroscopy. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. [Link]

  • University of British Columbia. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. [Link]

  • Smith, B. C. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 86950, Ethyl pivaloylacetate. [Link]

  • University of North Carolina at Chapel Hill. Sample Preparation – FT-IR/ATR. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • University of California, Los Angeles. Sample preparation for FT-IR. [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2'-Carboethoxy-3,3-dimethylbutyrophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2'-Carboethoxy-3,3-dimethylbutyrophenone. The procedures outlined here are grounded in established safety principles and regulatory standards, designed to protect laboratory personnel, the wider community, and the environment.

Disclaimer: This document is intended as an expert guide. However, it is not a substitute for your institution's specific Environmental Health & Safety (EHS) policies or local and national regulations. Always consult and adhere to your organization's established protocols and the U.S. Environmental Protection Agency (EPA) guidelines.[1]

Section 1: Chemical Profile and Hazard Assessment

Chemical Identity:

  • Name: 2'-Carboethoxy-3,3-dimethylbutyrophenone

  • Molecular Formula: C₁₅H₂₀O₃[2]

  • CAS Number: 898764-26-9[3]

Table 1: Inferred Hazard Profile

Hazard Category Potential Risk & Justification Recommended Precautions
Combustibility As a member of the butyrophenone family, this compound is likely a combustible liquid.[4] Vapors may form ignitable mixtures with air. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools for handling.[5]
Peroxide Formation Ketones and ethers are classes of chemicals known to form potentially explosive peroxide crystals upon exposure to air and light over time.[6] The presence of both a ketone and an ester (related to ethers) functional group suggests a risk of peroxide formation. Label containers with receipt and opening dates.[7] Store in a cool, dark, airtight container.[8][9] Visually inspect for crystals before handling. If crystals are present, do not handle and contact EHS immediately. [7]
Skin & Eye Irritation Many organic solvents and ketones can cause skin and eye irritation upon contact.[10] Wear appropriate personal protective equipment, including safety goggles and chemical-resistant gloves.[10]
Inhalation Inhalation of vapors may cause respiratory tract irritation. Handle in a well-ventilated area, preferably within a chemical fume hood.[11]

| Incompatibility | Expected to be incompatible with strong oxidizing agents, strong acids, and strong bases.[10] | Segregate from incompatible chemicals during storage and waste accumulation.[12] |

Section 2: Required Personal Protective Equipment (PPE)

Before beginning any handling or disposal procedure, ensuring personal safety is the priority. The following PPE is mandatory:

  • Eye Protection: ANSI-rated safety goggles to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (Nitrile or Neoprene are suitable for incidental contact). Always inspect gloves for integrity before use and remove them with care to avoid skin contamination.[4]

  • Protective Clothing: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required to protect the skin.

Section 3: Waste Segregation and Containerization Protocol

Proper segregation and containment are the cornerstones of safe chemical waste management. Commingling incompatible waste streams can lead to exothermic reactions, fires, or the release of toxic gases.

Step-by-Step Container Preparation:

  • Select an Appropriate Container: The ideal primary container for waste is the original manufacturer's bottle.[13] If unavailable, use a clean, designated hazardous waste container made of a compatible material (e.g., amber glass) with a secure, leak-proof cap.[1]

  • Affix a Hazardous Waste Label: Before adding any waste, label the container clearly. According to EPA and OSHA standards, the label must include:

    • The words "HAZARDOUS WASTE" .[14][15]

    • The full, unabbreviated chemical name: "Waste 2'-Carboethoxy-3,3-dimethylbutyrophenone".

    • A clear indication of the hazards (e.g., "Combustible," "Potential Peroxide Former").[15]

    • The date accumulation started.

  • Establish a Satellite Accumulation Area (SAA): Designate a specific area in the lab, at or near the point of waste generation, for the waste container.[14] This area must be under the control of laboratory personnel and away from general lab traffic.[16] Ensure secondary containment (such as a chemical-resistant tray) is used.[1]

Section 4: Step-by-Step Disposal Procedure

This protocol provides a systematic approach to safely collecting and preparing 2'-Carboethoxy-3,3-dimethylbutyrophenone for final disposal by trained EHS professionals.

Workflow for Waste Collection

G start Begin Disposal of 2'-Carboethoxy-3,3-dimethylbutyrophenone inspect Visually Inspect Container for Crystals or Precipitate start->inspect stop STOP! Do Not Handle. Contact EHS Immediately. inspect->stop Yes ppe Don Appropriate PPE inspect->ppe No prepare_container Prepare & Label Hazardous Waste Container ppe->prepare_container transfer Transfer Chemical Waste into Labeled Container prepare_container->transfer check_empty Is Original Container Empty? transfer->check_empty rinse Triple-Rinse Container. Add Rinsate to Waste. check_empty->rinse Yes store Securely Seal Container and Place in SAA check_empty->store No dispose_container Dispose of Rinsed Container as Non-Hazardous Waste rinse->dispose_container dispose_container->store pickup Arrange for Waste Pickup by EHS/Licensed Contractor store->pickup end Disposal Process Complete pickup->end

Caption: Decision workflow for the safe disposal of 2'-Carboethoxy-3,3-dimethylbutyrophenone.

Methodology:

  • Initial Assessment (Critical Safety Step): Before handling, carefully inspect the container for any signs of peroxide formation. This includes the presence of crystals, solid precipitates, or a cloudy appearance.[17] If any of these signs are observed, DO NOT OPEN OR MOVE THE CONTAINER. The friction from opening a crystallized cap can cause detonation.[7] Immediately alert your supervisor and contact your institution's EHS department for emergency disposal.[7]

  • Waste Transfer: If the chemical appears safe, proceed in a chemical fume hood. Carefully pour the waste liquid into the prepared and pre-labeled hazardous waste container. Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.[16]

  • Management of Contaminated Materials: Any materials contaminated with the chemical, such as pipette tips, gloves, or absorbent pads, must be treated as solid hazardous waste.[18] Collect these items in a separate, clearly labeled, sealed plastic bag or container designated for solid chemical waste.

  • Decontaminating Empty Containers: If the original container is now empty, it must be decontaminated before it can be disposed of as non-hazardous waste.[13]

    • Triple Rinse Procedure: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Collect Rinsate: Each rinse volume must be collected and added to the liquid hazardous waste container. This rinsate is considered hazardous waste.[12]

    • Final Disposal: After triple rinsing, deface or remove all original labels from the container and dispose of it in the appropriate glass or plastic recycling bin as per your facility's guidelines.[12]

  • Final Storage and Pickup: Securely close the hazardous waste container and place it in its designated SAA.[14] Follow your institution's procedure to schedule a waste pickup with your EHS department or licensed waste disposal contractor.[13][19] Never attempt to transport hazardous waste off-site yourself.[13]

Section 5: Emergency Procedures – Spill Management

In the event of an accidental spill, a swift and correct response is crucial to mitigate hazards.

  • For Small, Manageable Spills (<100 mL):

    • Alert: Alert personnel in the immediate area.

    • Isolate: Restrict access to the spill area.

    • Protect: Don the full required PPE.

    • Contain: Cover the spill with a non-reactive absorbent material, such as vermiculite, sand, or a commercial chemical spill pad.

    • Collect: Using non-sparking tools, carefully collect the absorbed material.[4]

    • Dispose: Place the collected material into a sealed and labeled container for hazardous waste disposal.

    • Decontaminate: Clean the spill area with a suitable solvent and soap and water.

  • For Large Spills (>100 mL) or Spills Outside a Fume Hood:

    • Evacuate: Immediately evacuate the laboratory.

    • Alert: Activate the nearest fire alarm and notify your institution's emergency response (EHS) team.

    • Isolate: Close the laboratory doors and prevent re-entry.

    • Provide emergency responders with as much information as possible about the spilled chemical.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Tion. Safe Storage and Disposal of Chemicals in A Lab.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Molecular Biology Products. (2023, February 6). 4 Simple Tips for Disposing of Hazardous Lab Chemicals.
  • Thermo Fisher Scientific. (2014, September 8). SAFETY DATA SHEET - Butyrophenone.
  • Fisher Scientific. (2011, February 3). SAFETY DATA SHEET - 3,3-Dimethylbutan-2-one oxime.
  • ChemicalBook. 2'-CARBOETHOXY-3,3-DIMETHYLBUTYROPHENONE Product Description.
  • BASF. (2026, February 12). Safety data sheet.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - Butyrophenone.
  • TCI Chemicals. (2025, January 22). SAFETY DATA SHEET - Butyrophenone.
  • Eden Botanicals. (2024, November 15). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils.
  • Sigma-Aldrich. The Proper Storage and Handling of Volatile Analytical Standards.
  • University of Pittsburgh. Safe Handling and Disposal of Peroxide Forming Chemicals.
  • UBC Nanofab. Standard Operating Procedures (SOP) for peroxide forming compounds.
  • University of California, Irvine EHS. (2024, November 15). Management, Storage and Testing of Peroxide- Forming Chemicals (PFCs).
  • National Institutes of Health Division of Occupational Health and Safety. DS Fact Sheet on Managing Peroxide Formers in the Lab.
  • Rieke Metals. 3'-Carboethoxy-3,3-dimethylbutyrophenone.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.